2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
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Description
The compound “2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydropyran group, a benzyl group with a trifluoromethoxy substituent, and an isonicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydropyran ring would provide a cyclic ether component, the trifluoromethoxy group would introduce a highly electronegative fluorine element, and the isonicotinamide group would contribute both a pyridine ring and an amide functionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether, amide, and trifluoromethoxy groups. The ether could potentially undergo reactions with strong acids, the amide might be susceptible to hydrolysis or reduction, and the trifluoromethoxy group could possibly undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ether and amide groups could allow for hydrogen bonding, potentially affecting its solubility and boiling/melting points . The trifluoromethoxy group could increase the compound’s overall electronegativity .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide” would require appropriate safety measures. It’s important to avoid skin and eye contact, inhalation, or ingestion . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-13(2-4-16)12-24-18(25)14-5-8-23-17(11-14)27-15-6-9-26-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBFAXELUKATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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